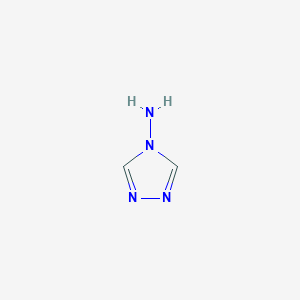

4-Amino-1,2,4-triazole

Vue d'ensemble

Description

4-Amino-1,2,4-triazole (ATrz, C₂H₄N₄) is a nitrogen-rich heterocyclic compound with a triazole backbone and an amino group at the 4-position. It serves as a versatile precursor in synthesizing derivatives for pharmaceutical, agricultural, and materials science applications. Key attributes include:

- Synthesis: Prepared via nucleophilic substitution and reduction ammonification reactions, often involving hydrazine hydrate and aldehydes .

- Antitumor Activity: Its Schiff base derivatives (e.g., C₃₀H₂₁O₃N₁₅) exhibit dose-dependent inhibition of cancer cell proliferation (IC₅₀: 144.1–195.6 µg/mL in A549 lung adenocarcinoma and Bel7402 hepatoma cells) .

- Functional Versatility: Used in ionic liquids, coordination polymers, and corrosion inhibitors due to its ability to form stable complexes and derivatives .

Méthodes De Préparation

Formic Acid-Hydrazine Hydrate Condensation

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct reaction of hydrazine hydrate (N₂H₄·H₂O) with formic acid (HCOOH). The reaction proceeds via an exothermic cyclization mechanism, forming 4-ATA and water as a by-product :

2\text{H}4 + \text{HCOOH} \rightarrow \text{C}2\text{H}4\text{N}4 + 2\text{H}2\text{O}

A 2–5% stoichiometric deficiency of formic acid relative to hydrazine is critical to suppress the formation of bis-triazole impurities such as 4,4′-bis(1,2,4-triazole) . Table 1 demonstrates how varying formic acid proportions affect impurity levels in crude products before recrystallization :

| Formic Acid Proportion | Impurity (4,4′-Bis-Triazole) Content (wt%) |

|---|---|

| 2.5% Deficiency | <0.1 |

| 1% Deficiency | 0.3 |

| Stoichiometric | 1.3 |

| 5% Excess | 4.0 |

Industrial Process Optimization

The reaction is typically conducted in two phases:

-

Initial Exothermic Stage : Hydrazine hydrate and formic acid are mixed at room temperature, allowing the temperature to rise autonomously to ~85°C due to exothermicity .

-

Dehydration Stage : The mixture is heated to 130–180°C under reduced pressure (20–100 mm Hg) to distill off water, driving the reaction to completion .

Key Parameters :

-

Pressure Control : Sub-atmospheric pressure (26–133 hPa) enhances water removal efficiency .

-

Reaction Time : 7–9 hours at 170°C ensures >98% conversion .

Purification and Crystallization

Crude 4-ATA is purified via recrystallization from isopropanol, which selectively dissolves impurities while yielding high-purity crystals :

-

The crude product is dissolved in isopropanol at 75°C.

-

Slow cooling to -5°C precipitates 4-ATA, which is filtered and washed with cold isopropanol.

Formamide-Mediated Self-Condensation of Hydrazine

Pathway and By-Product Control

An alternative route involves the reaction of hydrazine with formamide (HCONH₂) under controlled conditions. While formamide is typically used in excess to produce 1,2,4-triazole, limiting formamide promotes hydrazine self-condensation to form 4-ATA :

2\text{H}4 + \text{HCONH}2 \rightarrow \text{C}2\text{H}4\text{N}4 + \text{NH}3 + \text{H}2\text{O}

Critical Factors :

-

Formamide-to-Hydrazine Ratio : ≤2.5:1 molar ratio to favor 4-ATA over 1,2,4-triazole .

-

Temperature : 140–210°C, with rapid ammonia removal to prevent reverse reactions .

Industrial Challenges

This method faces scalability issues due to:

-

By-Product Formation : Ammonia and water necessitate continuous distillation units.

-

Lower Yields : Typical yields range from 60–75%, compared to >95% for the formic acid route .

Comparative Analysis of Methods

Emerging Techniques and Innovations

Continuous Flow Reactors

Recent patents describe continuous systems where hydrazine and formic acid are fed into a multi-stage reactor under automated pressure control. This reduces reaction time to 2–3 hours and improves yield consistency .

Green Chemistry Approaches

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form triazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydrotriazole derivatives.

Substitution: The amino group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Triazole derivatives with ketone or aldehyde groups.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated triazoles or alkylated triazoles.

Applications De Recherche Scientifique

Agricultural Applications

Pesticides and Fungicides

4-Amino-1,2,4-triazole and its derivatives are widely utilized in the formulation of pesticides and fungicides. These compounds are effective against a range of plant pathogens and pests, contributing to enhanced crop protection. For instance:

- Insecticides : AT derivatives have been developed into insecticides that target specific pests while minimizing harm to beneficial insects.

- Fungicides : The compound shows efficacy against fungal pathogens that affect crops, thereby improving yield and quality.

Plant Growth Regulators

AT is also employed as a plant growth regulator. Its ability to modulate plant growth processes makes it valuable in agriculture for optimizing crop production.

Medicinal Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, a study demonstrated that a Schiff base derivative of AT exhibited significant antitumor activity against lung adenocarcinoma (A549) and human hepatoma (Bel7402) cell lines. The compound was shown to suppress cell proliferation in a dose-dependent manner, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The triazole ring structure is known for its antimicrobial properties. Compounds derived from this compound have been reported to possess activity against various bacterial strains and fungi, making them suitable candidates for the development of new antibiotics and antifungal agents .

Other Therapeutic Uses

AT has been investigated for its role in treating conditions such as:

- Hepatoprotective effects : Certain derivatives exhibit protective effects on liver tissues.

- Antioxidant properties : The compound has shown potential in scavenging free radicals, which may contribute to its therapeutic effects.

Industrial Applications

High-Energy Materials

this compound is utilized in the production of high-energy substances such as explosives and solid propellants. Its high reactivity allows for the synthesis of energetic materials that are essential in defense and aerospace applications .

Corrosion Inhibitors

AT derivatives are being explored as corrosion inhibitors for non-ferrous metals. Their ability to form protective films on metal surfaces helps prevent corrosion in industrial settings.

Catalysts in Organic Synthesis

The compound serves as a catalyst in various organic reactions, facilitating the synthesis of complex molecules in fine organic synthesis .

Case Studies and Research Findings

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Agriculture | Pesticides/Fungicides | Effective against key agricultural pests and pathogens |

| Medicine | Anticancer Drugs | Significant suppression of cancer cell proliferation |

| Industrial | Explosives | High reactivity leads to efficient synthesis of propellants |

| Corrosion Prevention | Inhibitors for Non-ferrous Metals | Effective protective films formed on metal surfaces |

Mécanisme D'action

The mechanism of action of 4-Amino-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Triazole Derivatives

2.1. Functional Analogues: Schiff Base Derivatives

Key Differences :

- The antitumor activity of ATrz Schiff bases is attributed to their extended conjugated systems and electron-withdrawing groups, enhancing cellular uptake and target binding .

- Mercapto-substituted triazoles (e.g., 3-phenyl-4-amino-5-mercapto-1,2,4-triazole) excel in corrosion inhibition due to sulfur’s strong adsorption on metal surfaces .

2.2. Structural Analogues: Substituted Triazoles

Key Differences :

- Substitution patterns significantly alter bioactivity. For example, this compound derivatives are inactive against tryptophan 2,3-dioxygenase 2 (TDO2), whereas 5-aminoisoxazole derivatives show potent inhibition, highlighting positional sensitivity .

- Methyl-substituted derivatives (e.g., 3,5-dimethyl-4-amino-1,2,4-triazole) improve solubility and stability in polymeric materials .

Application-Specific Comparisons

3.1. Antitumor Activity

Insight : While ATrz Schiff bases target mammalian cancer cells, fluconazole derivatives (containing 1,2,4-triazole moieties) are optimized for antifungal activity, demonstrating the scaffold’s adaptability .

3.2. Corrosion Inhibition

Insight: Mercapto-substituted triazoles outperform amino-substituted variants due to sulfur’s stronger interaction with metal surfaces .

Activité Biologique

4-Amino-1,2,4-triazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and potential neuropharmacological effects.

1. Antitumor Activity

Recent studies have demonstrated that this compound derivatives exhibit notable antitumor properties. A key study synthesized a Schiff base derivative of this compound and evaluated its effects on cancer cell lines.

Key Findings:

- The synthesized compound significantly inhibited the proliferation of A549 (lung cancer) and Bel7402 (liver cancer) cell lines in a dose-dependent manner.

- The half-maximal inhibitory concentration (IC50) values were determined to be:

- A549 cells: 144.1 ± 4.68 µg/mL

- Bel7402 cells: 195.6 ± 1.05 µg/mL

These results suggest that the antitumor activity of the this compound Schiff base derivative is promising for further development in cancer therapy .

2. Antibacterial Activity

The antibacterial properties of this compound derivatives have also been extensively studied. Research indicates that these compounds can effectively inhibit various bacterial strains.

Antibacterial Efficacy:

- Compounds with specific substitutions on the triazole ring exhibited significant activity against Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.

- A derivative with a 4-trichloromethyl group demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL , comparable to ceftriaxone.

The introduction of halogen substituents at specific positions on the triazole ring has been shown to enhance antibacterial activity significantly .

3. Neuropharmacological Potential

Emerging research highlights the potential use of this compound derivatives as rapid-acting antidepressants. A series of compounds derived from this scaffold were evaluated in animal models.

Behavioral Studies:

- In Porsolt's behavioral despair model, certain derivatives reduced immobility in rats, indicating potential antidepressant effects.

- Optimal activity was associated with specific functional groups on the triazole structure that enhanced binding to adenosine receptors (A1 and A2) in the brain .

Summary Table of Biological Activities

| Activity | Effect | Tested Compounds | Key Findings |

|---|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | Schiff base derivative | IC50: A549 = 144.1 µg/mL; Bel7402 = 195.6 µg/mL |

| Antibacterial | Broad-spectrum antibacterial activity | Various substituted derivatives | MIC = 5 µg/mL against E. coli; comparable to ceftriaxone |

| Neuropharmacological | Potential antidepressant effects | Triazoloquinoxaline derivatives | Reduced immobility in behavioral despair model |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-1,2,4-triazole, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization reactions. A prominent method involves reacting hydrazine derivatives with nitriles or carboxylic acid precursors under reflux conditions. For example, thionyl chloride (SOCl₂) catalyzes the synthesis of 4-(sulfinylamino)-1,2,4-triazole from this compound, with optimized conditions requiring anhydrous solvents and controlled temperatures to prevent byproduct formation . Another route uses DMSO as a solvent for prolonged reflux (18 hours) of 2,4-dichlorophenoxyacetic acid hydrazide, yielding 65% after crystallization . Key factors affecting yield include solvent polarity, catalyst selection, and post-reaction purification (e.g., recrystallization in ethanol-water mixtures).

Q. How can HPLC be optimized for quantifying this compound impurities in pharmaceutical formulations?

HPLC methods for impurity analysis require stringent validation. For this compound in bromide 1-(β-phenylethyl)-4-amino-1,2,4-triazole tablets, chromatographic parameters include:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient mode.

- Detection : UV at 258 nm, with ≥1500 theoretical plates and capacity factor ≥0.5 .

Method validation involves assessing linearity (R² >0.99), precision (RSD <2%), and accuracy (recovery 98–102%). Impurity limits should comply with regulatory thresholds (e.g., ≤0.2% for this compound in "Hypertril" tablets) .

Q. What pharmacological activities are associated with this compound derivatives, and how are structure-activity relationships (SARs) explored?

this compound derivatives exhibit antibacterial, antifungal, and antioxidant properties. SAR studies often modify the triazole core with substituents like pyrazole or Schiff bases. For instance:

- Schiff bases (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) show enhanced antioxidant activity due to electron-withdrawing groups improving radical scavenging .

- Metal complexes (e.g., Cu(II) or Co(II)) amplify bioactivity via coordination, altering redox potentials and membrane permeability .

In vitro assays (e.g., DPPH radical scavenging, MIC tests) and molecular docking (e.g., α-glucosidase inhibition) are standard for SAR validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Discrepancies in UV-Vis, IR, or NMR spectra often arise from tautomerism or polymorphism. For example:

- Tautomerism : The triazole ring exists in equilibrium between 1H- and 4H- forms, affecting UV λmax (e.g., 252–263 nm shifts) . Use temperature-controlled NMR or X-ray crystallography (via SHELX programs) to confirm dominant tautomers .

- Polymorphism : Differential scanning calorimetry (DSC) and PXRD distinguish crystalline phases. For ionic liquids (e.g., quaternary 4-amino-1,2,4-triazolium salts), solid-state NMR clarifies cation-anion interactions .

Q. What experimental strategies validate the robustness of spectrophotometric quantitation methods for this compound APIs?

Validation follows ICH Q2(R1) guidelines:

- Specificity : Confirm no interference from excipients or degradation products (e.g., placebo analysis with <1% absorbance contribution at λ=258 nm) .

- Linearity : Test 50–150% of target concentration; RSD <2% for slope and intercept.

- Accuracy : Spike-and-recovery studies (e.g., 98.5–101.2% recovery for this compound in "Hypertril") .

- Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) to assess method resilience .

Q. How do coordination environments of this compound ligands influence catalytic or biological properties in metal complexes?

The triazole’s N-donor sites enable diverse coordination modes (e.g., monodentate, bridging). For example:

- Cu(II) complexes : Square-planar geometries (via N1 and N2 coordination) enhance SOD-like activity by stabilizing Cu²⁺-O₂⁻ intermediates .

- Lanthanide complexes : Hexanuclear [Ln₆(OH)₈] clusters with this compound ligands show unique hydrolysis behavior, relevant to ion-exchange materials .

Characterization via XAS (X-ray absorption spectroscopy) and DFT calculations (e.g., Hirshfeld surface analysis) clarifies bonding and reactivity .

Q. What advanced crystallization techniques improve the purity of this compound derivatives for X-ray diffraction studies?

- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to control nucleation. For hygroscopic salts (e.g., triazolium ionic liquids), employ glovebox crystallization under N₂ .

- SHELXL refinement : Apply twin refinement and disorder modeling for high-Z′ structures. For example, SHELXL-2018 handles anisotropic displacement parameters for halogenated derivatives .

Propriétés

IUPAC Name |

1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCUPJKTGNBGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9033058 | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-13-4 | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 584-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 584-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,2,4-triazol-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.